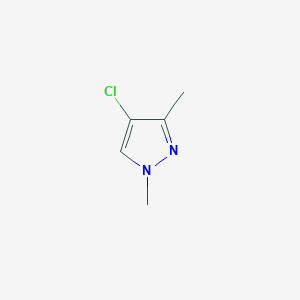

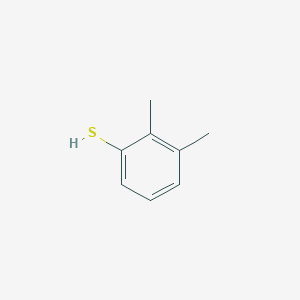

4-chloro-1,3-dimethyl-1H-pyrazole

Descripción general

Descripción

“4-chloro-1,3-dimethyl-1H-pyrazole” is a derivative of pyrazole, which is a five-membered heterocyclic compound . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

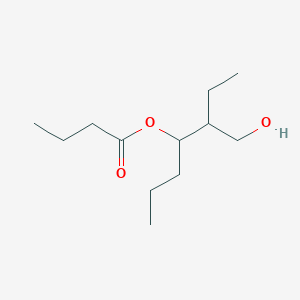

The molecular structure of “4-chloro-1,3-dimethyl-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a chlorine atom and two methyl groups .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, a simple and straightforward multicomponent reaction of vinyl azide, aldehyde, and tosylhydrazine affords 3,4,5-trisubstituted 1H-pyrazoles regioselectively in good yields in the presence of a base .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1,3-dimethyl-1H-pyrazole” include a molecular weight of 130.57 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Aplicaciones Científicas De Investigación

Purine Analogs: 1H-pyrazolo[3,4-d]pyrimidines, including our compound, share structural similarities with purines. They exhibit various activities, such as anti-inflammatory, antiproliferative, and antifungal effects .

Antibacterial and Anticancer Properties: Functionally 4,6-disubstituted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines have demonstrated good antibacterial and anticancer activity .

Chemical Synthesis and Reactions

The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazole involves nucleophilic substitution reactions. For instance, methylamine selectively substitutes the chlorine atom, yielding 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Coordination Chemistry

4-Chloro-1,3-dimethyl-1H-pyrazole can serve as a reagent for preparing pyrazolato ligated complexes. Additionally, it contributes to the synthesis of N-1-substituted derivatives with potential antibacterial activity .

Computational Studies

Molecular simulations have justified the potent in vitro antipromastigote activity of certain derivatives. These studies provide insights into their binding patterns and interactions with biological targets .

Industrial and Material Science Applications

Pyrazole-containing compounds find applications in material science and industrial fields. Their versatility as synthetic intermediates makes them valuable for preparing relevant chemicals .

Regioselective Synthesis

Researchers have achieved regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles using 1,3-diketones and arylhydrazines. These reactions expand the range of functionalized pyrazole derivatives .

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-chloro-1,3-dimethyl-1H-pyrazole may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may interfere with the life cycle of the parasites, disrupting their growth and proliferation.

Result of Action

Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities . This suggests that 4-chloro-1,3-dimethyl-1H-pyrazole may have similar effects, potentially leading to the death of the parasites.

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILOPOQPXXGBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510739 | |

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1,3-dimethyl-1H-pyrazole | |

CAS RN |

15878-44-1 | |

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)